Hept-6-ynyl 2-(4-carbamoylphenyl)acetate
Description
Hept-6-ynyl 2-(4-carbamoylphenyl)acetate is an organic compound characterized by its unique structure, which includes an alkyne group and a carbamoylphenyl moiety
Properties
IUPAC Name |
hept-6-ynyl 2-(4-carbamoylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-3-4-5-6-11-20-15(18)12-13-7-9-14(10-8-13)16(17)19/h1,7-10H,3-6,11-12H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSVXRIBQAMUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCOC(=O)CC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-ynyl 2-(4-carbamoylphenyl)acetate typically involves the esterification of 2-(4-carbamoylphenyl)acetic acid with hept-6-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to yield saturated derivatives, such as this compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated esters.
Substitution: Functionalized esters and amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Hept-6-ynyl 2-(4-carbamoylphenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The alkyne group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Hept-6-ynyl 2-(4-carbamoylphenyl)acetate can be compared with similar compounds such as:
Hept-6-ynyl 2-(4-nitrophenyl)acetate: Differing by the presence of a nitro group instead of a carbamoyl group, this compound exhibits distinct reactivity and applications.
Hept-6-ynyl 2-(4-methoxyphenyl)acetate:
Hept-6-ynyl 2-(4-hydroxyphenyl)acetate: The hydroxy group allows for additional hydrogen bonding interactions, influencing the compound’s physical and chemical properties.
The uniqueness of this compound lies in its combination of an alkyne group and a carbamoylphenyl moiety, which provides a versatile platform for various chemical transformations and applications.
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